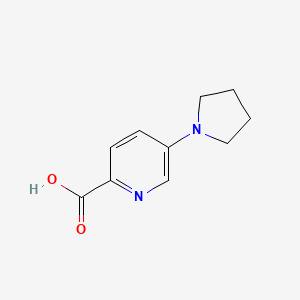

5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid

Descripción general

Descripción

5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-(Pyrrolidin-1-yl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(Pyrrolidin-1-yl)picolinic acid works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory properties .

Biochemical Pathways

The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions . The disruption of zinc binding in ZFPs can lead to changes in these pathways, potentially affecting the cell’s ability to replicate viruses and maintain homeostasis .

Result of Action

The binding of 5-(Pyrrolidin-1-yl)picolinic acid to ZFPs and the subsequent disruption of zinc binding can lead to the inhibition of viral replication and packaging, as well as changes in normal cell homeostatic functions . This can result in anti-viral effects in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Pyrrolidin-1-yl)picolinic acid. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It is also important to ensure proper ventilation when handling the compound . More research is needed to fully understand how various environmental factors can influence the compound’s action.

Actividad Biológica

5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on its biological effects, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and a carboxylic acid group. This structural configuration is believed to contribute to its biological activity, particularly its interaction with various receptors and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings related to its anticancer activity:

The compound exhibited a structure-dependent anticancer activity, with certain derivatives demonstrating selective cytotoxicity towards cancer cells while sparing non-cancerous cells. In particular, compounds containing free amino groups were noted for their enhanced potency against A549 cells, suggesting that modifications to the pyrrolidine structure can significantly impact biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, especially against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy of selected derivatives:

These findings indicate that the compound and its derivatives can effectively combat resistant strains of bacteria, including MRSA and other clinically significant pathogens . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies and Research Findings

In a notable study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The study found that certain modifications led to enhanced anticancer effects in vitro, particularly in lung adenocarcinoma models . Another research effort focused on the compound's ability to act as a selective agonist for cannabinoid receptors, suggesting potential applications in pain management and inflammation control .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid interacts with zinc finger proteins (ZFPs), which play crucial roles in cellular processes including viral replication. By binding to ZFPs, this compound alters their structure and disrupts zinc binding, leading to the inhibition of viral replication and packaging processes. This mechanism suggests its potential as a therapeutic agent against viral infections.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of related pyridine derivatives. Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for developing new anti-inflammatory medications.

Anticancer Activity

The anticancer potential of derivatives related to this compound has been explored extensively. In vitro studies demonstrated that these compounds can suppress the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The structure-dependent nature of their activity suggests that modifications to the compound could enhance its efficacy against various cancer types .

Case Study 1: Antiviral Mechanism Exploration

A study focused on the binding interactions between this compound and ZFPs revealed that this compound significantly inhibits viral replication by disrupting essential protein functions. The implications of this research extend to developing antiviral therapies that target similar pathways, providing insights into novel treatment strategies for viral infections.

Case Study 2: Anti-inflammatory Efficacy

In a comparative analysis of anti-inflammatory agents, derivatives of this compound were tested against standard COX inhibitors. Results indicated potent suppression of inflammatory mediators, suggesting that these compounds could serve as effective alternatives in managing inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-pyrrolidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLFTMQROMOTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640245 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-19-7 | |

| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.